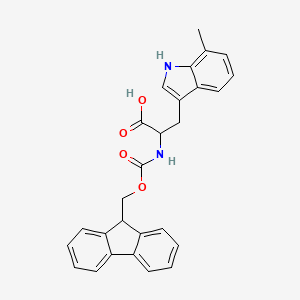

Fmoc-7-methyl-DL-tryptophan

Description

Contextualization within Modified Amino Acid Chemistry

Modified amino acids are non-proteinogenic amino acids that have been chemically altered from the 20 standard protein-building amino acids. These modifications can range from simple changes, like the addition of a methyl group, to more complex alterations of the side chain or backbone. abyntek.com The incorporation of these modified amino acids into peptides can lead to enhanced stability, altered biological activity, and novel structural properties. abyntek.combachem.com

The field of peptidomimetics, which seeks to create molecules that mimic the structure and function of natural peptides, heavily relies on modified amino acids. rsc.org These synthetic analogs can overcome some of the limitations of natural peptides, such as susceptibility to enzymatic degradation. bachem.com Fmoc-7-methyl-DL-tryptophan is a prime example of a modified amino acid that enables researchers to fine-tune the properties of synthetic peptides for various applications in drug discovery and material science. chemimpex.comrsc.org

Significance of Tryptophan Analogs in Biomolecular Science

Tryptophan is a unique amino acid due to its large, aromatic indole (B1671886) side chain, which plays a crucial role in protein structure and function through various interactions. mdpi.commdpi.com Tryptophan analogs, which are derivatives of tryptophan, are invaluable tools in chemical biology and medicinal chemistry. acs.org They can serve as precursors for complex bioactive molecules and as probes to study biological processes. acs.org

The introduction of modifications to the tryptophan structure, such as methylation or fluorination, allows for the investigation of specific molecular interactions. acs.org For example, 7-methyl-DL-tryptophan, the core of the compound in focus, has been used as a key precursor in the biosynthesis of non-ribosomal peptide antibiotics and in the synthesis of high-efficiency antibacterial agents. medchemexpress.com Furthermore, tryptophan analogs can be incorporated into proteins to facilitate structural analysis using spectroscopic techniques. nih.gov The ability to create peptides with tailored properties through the use of tryptophan analogs has significant implications for the development of new therapeutics and research tools. acs.org

Rationale for the Fmoc Protecting Group Strategy in Peptide Synthesis

The synthesis of peptides is a stepwise process that requires the precise control of chemical reactions. To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked by protecting groups. iris-biotech.de The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in a method known as solid-phase peptide synthesis (SPPS). altabioscience.com

The Fmoc strategy offers several advantages:

Mild Cleavage Conditions: The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638), without affecting other acid-sensitive parts of the peptide or the solid support it is being built upon. altabioscience.comwikipedia.org

Orthogonality: The Fmoc/tBu (tert-butyl) protection scheme is a common orthogonal strategy. iris-biotech.de This means the Fmoc group can be removed without disturbing the tBu groups protecting the amino acid side chains, which require strong acid for removal at the end of the synthesis. iris-biotech.dealtabioscience.com This selectivity is crucial for synthesizing complex and modified peptides. nih.gov

Monitoring: The removal of the Fmoc group releases a byproduct, dibenzofulvene, which can be detected by UV spectroscopy, allowing for real-time monitoring of the deprotection step. chempep.com

Compatibility: Fmoc chemistry is compatible with the synthesis of peptides containing post-translational modifications like glycosylation and phosphorylation, which are often unstable under the harsh acidic conditions used in other methods. nih.gov

These features make the Fmoc protecting group strategy a robust and versatile choice for the synthesis of custom peptides, including those containing modified amino acids like 7-methyl-DL-tryptophan. chemimpex.comaltabioscience.com

Overview of Research Trajectories for this compound

Research involving this compound and its core structure, 7-methyl-tryptophan, is multifaceted, spanning from fundamental biochemical studies to applied pharmaceutical development.

Key research areas include:

Peptide and Protein Design: The incorporation of 7-methyl-tryptophan into peptides allows researchers to probe and modulate peptide conformation and binding interactions. researchgate.netrsc.org The methyl group can influence hydrophobic and steric interactions, potentially leading to peptides with enhanced affinity and selectivity for their biological targets. biosynth.com

Drug Discovery: As a building block, this compound is utilized in the synthesis of novel peptide-based drug candidates. chemimpex.com Tryptophan-containing dipeptides have been investigated as antagonists for the formyl peptide receptor 1 (FPR1), which is involved in inflammatory responses, suggesting a potential therapeutic application for such modified peptides in treating neutrophilic inflammatory diseases. researchgate.netrsc.org

Biocatalysis and Biosynthesis: The underlying 7-methyl-tryptophan structure is a target for enzymatic synthesis. Research has focused on engineering enzymes like tryptophan synthase (TrpB) to produce various tryptophan analogs, which are valuable precursors for many natural products with diverse biological activities. acs.org

Molecular Probes: Tryptophan analogs are used as spectroscopic probes to study protein structure, dynamics, and interactions. While other analogs like 7-azatryptophan (B1233867) are more commonly used for their distinct fluorescent properties, the principles of using analogs to report on the local microenvironment are well-established. nih.govacs.org

Plant Biology and Biotechnology: In a different context, 7-methyl-DL-tryptophan has been used as a selective agent in plant genetic transformation systems. nih.gov

The continued use of this compound in peptide synthesis will likely contribute to the development of new peptidomimetics and therapeutic agents with improved properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHWPPTURGLCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 7 Methyl Dl Tryptophan and Its Derivatives

Stereoselective Synthesis Approaches for Tryptophan Analogs

Achieving the desired stereochemistry in tryptophan analogs is a fundamental challenge in their synthesis. Both chemical and enzymatic methods have been developed to produce enantiomerically pure forms from racemic mixtures or prochiral precursors.

The creation of a specific chiral center in tryptophan derivatives can be accomplished through several synthetic strategies. One prominent method is the asymmetric Strecker synthesis, which utilizes chiral auxiliaries to direct the stereochemical outcome. For instance, a facile route for synthesizing various indole-substituted (S)-tryptophans has been established using inexpensive chiral auxiliaries like (S)-methylbenzylamine and its derivatives. rsc.orgrsc.orgscispace.com This approach involves the condensation of an indole (B1671886), a cyanide source, and a chiral amine to form an intermediate α-aminonitrile, which is then hydrolyzed to the desired amino acid with high optical purity. rsc.orgrsc.org

Another powerful technique involves the alkylation of chiral nucleophilic glycine (B1666218) equivalents. This method uses a metal complex, typically a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, to create a chiral enolate. This enolate then reacts with an electrophile, such as 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine for the synthesis of 7-aza-tryptophan, to afford the alkylated product with excellent diastereoselectivity. researchgate.net Subsequent hydrolysis removes the chiral auxiliary and the metal, yielding the enantiomerically enriched amino acid. researchgate.net

Furthermore, asymmetric catalysis provides a direct route to chiral tryptophan derivatives. A novel method employs a concerted catalysis by gold and zinc to synthesize a variety of chiral tryptophan derivatives with high regioselectivity and good yield from the reaction of aryl hydroxylamine (B1172632) and chiral alkyne. google.com

Table 1: Comparison of Chiral Induction Strategies for Tryptophan Analogs

| Strategy | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Asymmetric Strecker Synthesis | Chiral auxiliaries (e.g., (S)-methylbenzylamine) | Operationally simple, uses inexpensive reagents, good for various substituted indoles. | rsc.orgrsc.orgscispace.com |

| Alkylation of Chiral Glycine Equivalent | Ni(II) complex of a chiral Schiff base | Excellent diastereoselectivity, recyclable chiral ligand. | researchgate.net |

| Asymmetric Catalysis | Gold and Zinc catalysts (e.g., Ph3PAuCl, Zn(OTf)2) | High regioselectivity, good functional group compatibility. | google.com |

Enzymatic methods offer a highly selective alternative for obtaining enantiopure tryptophan analogs. These biocatalytic approaches leverage the inherent stereospecificity of enzymes to either selectively synthesize one enantiomer or resolve a racemic mixture.

One common technique is the kinetic resolution of N-acylated DL-amino acids. tandfonline.com Enzymes such as mold acylase from Aspergillus and Penicillium species asymmetrically hydrolyze only the L-isomer of an N-acylated racemic mixture (e.g., N-acetyl-DL-tryptophan). tandfonline.com This process yields the natural L-amino acid and the unreacted N-acyl-D-amino acid, which can be separated. The D-amino acid can then be obtained after a subsequent hydrolysis step. rsc.orgtandfonline.com

Tryptophan synthase (TrpS) and its engineered variants are particularly powerful tools for the direct synthesis of enantiopure tryptophan analogues. acs.orgnih.gov The β-subunit of TrpS (TrpB) catalyzes the condensation of an indole analog and L-serine to form the corresponding L-tryptophan derivative with pristine stereoselectivity. acs.orgnih.govchim.it Directed evolution has been applied to TrpB to expand its substrate scope, enabling the synthesis of analogues with substitutions at the 4-, 5-, 6-, and 7-positions from readily available indole precursors. acs.orgnih.gov

For the production of D-amino acids, multi-enzyme cascade reactions have been designed. One such system couples the synthesis of an L-tryptophan derivative from an indole using tryptophan synthase with a stereoinversion step. nih.gov This inversion is achieved through oxidative deamination by an L-amino acid deaminase followed by stereoselective transamination by an engineered D-aminotransferase, yielding the D-tryptophan derivative. nih.gov

Affinity chromatography is another resolution method. Bovine serum albumin (BSA), which exhibits antipodal specificity in binding tryptophan, can be immobilized on a solid support (e.g., agarose) to create a chiral stationary phase for the complete chromatographic resolution of DL-tryptophan. nih.gov

Indole Ring Functionalization: Advanced Alkylation and Derivatization

The introduction of substituents onto the indole ring, particularly at the C7-position, is a critical step in the synthesis of Fmoc-7-methyl-DL-tryptophan. This often requires specialized synthetic routes, as direct electrophilic substitution on the tryptophan skeleton is typically directed to other positions.

Direct and regioselective methylation of the indole C7-position presents a significant synthetic challenge. While general methods for indole methylation exist, they often lack the required regiocontrol.

Biocatalytic approaches have shown significant promise. Engineered variants of the enzyme tryptophan synthase (TrpB) from organisms like Pyrococcus furiosus have been developed that can accept 7-substituted indoles as substrates. acs.orgnih.gov By feeding 7-methylindole (B51510) and L-serine to these evolved enzymes, it is possible to directly synthesize enantiopure 7-methyl-L-tryptophan. acs.orgnih.govchim.it This enzymatic approach circumvents the need for complex protecting group strategies and provides excellent regio- and stereocontrol.

Chemical synthesis routes have also been developed. A patented method describes a four-step synthesis of 7-methyltryptophan starting from the reaction of two precursor compounds, followed by hydration, hydrogenation, and hydrolysis. google.com This process is reported to have a total yield of up to 52.6% and a purity of up to 98%, making it suitable for larger-scale production. google.com While direct C-H activation for indole functionalization is an active area of research, methods for C7-methylation are less common than for other positions. However, palladium-catalyzed C-H functionalization has been reported for the C7-arylation of indolines, indicating the potential for developing catalytic C7-alkylation methods. rsc.org

The synthesis of this compound often relies on the prior synthesis of the 7-methylindole precursor. Classical indole syntheses, such as the Fischer indole synthesis, are often not suitable for preparing 7-substituted indoles due to the unavailability of the required precursors or unfavorable reaction conditions. luc.edu

Modern synthetic methods have provided more flexible and efficient routes. One strategy involves building the benzenoid portion of the indole onto a pre-functionalized pyrrole (B145914) ring. A reported method converts pyrrole-3-carboxaldehydes into highly substituted 7-aminoindoles. nih.gov This is achieved through a three-component Wittig reaction followed by an intramolecular Houben–Hoesch cyclization. The resulting 7-aminoindole can then serve as a versatile precursor for other 7-substituted indoles through reactions like the Sandmeyer reaction.

Palladium-catalyzed cross-coupling and cyclization reactions are also powerful tools. An efficient two-step synthesis for 2-substituted 7-azaindoles (an indole isostere) involves a Sonogashira coupling between 2-amino-3-iodopyridine (B10696) and a terminal alkyne, followed by a base-catalyzed C-N cyclization to form the azaindole ring system. organic-chemistry.org Similar strategies involving intramolecular cyclizations are being explored for the synthesis of various substituted indoles. rsc.orgresearchgate.net

Nα-Fmoc Protection Strategies: Optimizing Yield and Purity

The final step in the synthesis of the target compound is the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is essential for the subsequent use of the amino acid in solid-phase peptide synthesis (SPPS), ensuring selective peptide bond formation. altabioscience.com The choice of reagent and reaction conditions is critical to maximize yield and purity while preventing side reactions.

The most common reagents for introducing the Fmoc group are 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a mixed solvent system, often aqueous dioxane or acetone. rsc.orgresearchgate.net An efficient and environmentally friendly procedure involves conducting the N-Fmoc protection of amino acids in an aqueous ethanol (B145695) mixture at a slightly elevated temperature (60 °C), which can lead to high yields of the pure product after simple workup. rsc.org

To improve purity and minimize the formation of dipeptide and tripeptide impurities, alternative acylating agents have been developed. Stable Fmoc-benzotriazoles react cleanly with various amino acids in the presence of triethylamine at room temperature to afford Fmoc-protected amino acids in very high yields. organic-chemistry.org

For tryptophan derivatives specifically, it is sometimes necessary to also protect the indole nitrogen to prevent side reactions during peptide synthesis, particularly acid-catalyzed alkylation during cleavage steps. google.compeptide.com The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose, leading to the doubly protected Fmoc-Trp(Boc)-OH derivative. google.compeptide.com However, for the synthesis of the title compound itself, only the Nα-Fmoc protection is required.

Table 2: Overview of Nα-Fmoc Protection Methods

| Reagent | Typical Conditions | Advantages | Potential Issues | Reference |

|---|---|---|---|---|

| Fmoc-Cl | Base (e.g., NaHCO3, Na2CO3), aqueous solvent, 60 °C | Readily available, cost-effective. | Can lead to over-reaction or side products if not controlled. | rsc.org |

| Fmoc-OSu | Base (e.g., Na2CO3), aqueous dioxane or acetone | Commonly used, generally provides good yields. | Hydrolysis of the reagent can occur; purification may be needed. | researchgate.netd-nb.info |

| Fmoc-benzotriazole | Triethylamine, 20 °C | Stable reagent, provides very good yields, free of di- and tripeptide impurities. | May be less common or more expensive than standard reagents. | organic-chemistry.org |

Impurity Management and Quality Control in Fmoc-Amino Acid Synthesis

The purity of Fmoc-amino acid building blocks is critical, as even small amounts of impurities can lead to significant side products in the final peptide, such as truncated or deletion sequences. merckmillipore.commerckmillipore.com Impurities in the final this compound product predictably arise from side reactions during the attachment of the Fmoc group. merckmillipore.commerck-lifescience.com.tw

Key impurities and their sources include:

Dipeptide and Tripeptide Impurities: These can form during the protection step, particularly when using the more reactive Fmoc-Cl. researchgate.netresearchgate.net The already-formed Fmoc-amino acid can react with another activated molecule. merck-lifescience.com.tw

Free Amino Acid: This results from an incomplete reaction with the Fmoc reagent or from premature cleavage of the Fmoc group during storage due to factors like humidity or temperature. creative-peptides.commerck-lifescience.com.tw The presence of free amino acid can promote the autocatalytic cleavage of the Fmoc group during storage. merck-lifescience.com.tw

β-Alanyl Impurities: Ring-opening and rearrangement of the Fmoc-OSu reagent can lead to the formation of Fmoc-β-alanine-OH or its incorporation into a dipeptide, such as Fmoc-β-Ala-amino acid-OH. merck-lifescience.com.twresearchgate.net This is a recognized issue that requires careful control during manufacturing. researchgate.net

Enantiomeric Impurities: The presence of the D-enantiomer in a batch of L-amino acid (or vice versa) is a critical quality parameter. Standard HPLC analysis may not separate these isomers, which can have a significant impact on the biological activity of the final peptide. merckmillipore.commerck-lifescience.com.tw

Acetic Acid: Trace amounts of acetic acid can act as a capping agent during peptide synthesis, leading to chain termination and truncated peptide sequences. merckmillipore.comsigmaaldrich.com This impurity is difficult to detect by standard HPLC or ¹H NMR. merck-lifescience.com.tw

Rigorous quality control is essential to identify and quantify these impurities. A multi-pronged analytical approach is typically employed.

| Impurity Type | Source of Impurity | Recommended Analytical Method |

| Dipeptides / Oligomers | Side reaction during Fmoc installation (esp. with Fmoc-Cl). creative-peptides.commerck-lifescience.com.tw | High-Performance Liquid Chromatography (HPLC). merckmillipore.commerck-lifescience.com.tw |

| Free Amino Acid | Incomplete reaction or instability during storage. creative-peptides.commerck-lifescience.com.tw | Gas Chromatography (GC) is more quantitative than TLC. merckmillipore.commerck-lifescience.com.tw |

| β-Alanyl Derivatives | Rearrangement of Fmoc-OSu reagent. merck-lifescience.com.twresearchgate.net | HPLC with characterized standards. merck-lifescience.com.tw |

| Enantiomeric Purity (D/L Isomers) | Racemization during synthesis or impure starting material. | Chiral HPLC is required for accurate quantitation. thieme-connect.commerck-lifescience.com.tw |

| Acetic Acid | Residual from synthesis or degradation. | Specialized methods; not readily detected by standard HPLC or NMR. merck-lifescience.com.tw |

Optimized HPLC methods that use characterized standards for all known amino-acid-related impurities are necessary to ensure that these byproducts are not hidden under the main product peak. merck-lifescience.com.tw For enantiomeric purity, specific chiral HPLC methods must be developed and validated. thieme-connect.com

Scale-Up Synthesis Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to larger quantities suitable for extensive research or preclinical studies introduces several challenges. The primary goal is to develop a robust, cost-effective, and efficient process that consistently delivers a high-purity product. gappeptides.com

A critical factor for the successful scale-up of peptide synthesis is the quality of the starting materials. merckmillipore.commerckmillipore.com Using highly pure Fmoc-amino acids results in higher yields of the target peptide, simplifies purification, and ensures a more consistent and reproducible impurity profile. altabioscience.commerckmillipore.com This consistency is crucial for reducing regulatory issues if the peptide is intended for therapeutic development. altabioscience.com

Key considerations for scaling up the synthesis of the Fmoc-amino acid itself include:

Reagent Selection: While effective at a small scale, reagents that are expensive, hazardous (e.g., azides), or have poor atom economy may not be suitable for large-scale production. researchgate.netacs.org The choice between Fmoc-Cl and Fmoc-OSu may be re-evaluated based on cost, safety, and impurity profiles at scale.

Process Optimization: One-pot methodologies are highly desirable for scale-up as they reduce the number of unit operations, minimize solvent waste, and can avoid costly and time-consuming chromatographic purification steps. acs.org For instance, an efficient one-pot process to replace a Cbz group with an Fmoc group has been successfully applied to the multi-kilogram synthesis of related bis-amino acid intermediates. acs.org

Solvent and Waste Management: The large volumes of solvents used in synthesis and purification represent a significant portion of the waste generated. acs.org Evaluating greener, more sustainable solvents and minimizing their use are important considerations for large-scale manufacturing. acs.org

Equipment and Safety: The transition from laboratory glassware to larger reactors requires careful evaluation of factors like mixing efficiency, heat transfer, and the potential for exothermic reactions. gappeptides.com Safety protocols must be adapted for handling larger quantities of reagents.

For non-canonical amino acids like 7-methyl-DL-tryptophan, the availability and cost of the starting material can be a significant hurdle for scale-up. nih.gov Therefore, developing an efficient and scalable synthesis for the unprotected amino acid is often a prerequisite for producing the Fmoc-protected version in bulk quantities.

Role of Fmoc 7 Methyl Dl Tryptophan in Advanced Peptide Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The integration of Fmoc-7-methyl-DL-tryptophan into SPPS protocols allows for the precise insertion of this modified amino acid into peptide sequences. This capability is fundamental to exploring the structure-activity relationships of novel peptide-based therapeutics and biomaterials.

Strategic Incorporation as a Building Block in Peptide Chains

This compound serves as a strategic building block in the assembly of peptide chains. omizzur.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its sequential addition to a growing peptide chain attached to a solid support. nih.govpeptide.com The synthesis process involves the iterative removal of the Fmoc group and subsequent coupling of the next Fmoc-protected amino acid. The presence of the 7-methyl group on the tryptophan indole (B1671886) ring can introduce specific steric and electronic features into the final peptide. This modification can be used to probe or modulate biological activity.

The incorporation of unnatural amino acids like 7-methyl-tryptophan has been shown to significantly enhance the activity of certain peptides. For example, the introduction of 1-methyl-tryptophan in the complement inhibitor compstatin (B549462) resulted in a remarkable improvement in its inhibitory activity. nih.gov This highlights the potential of methylated tryptophan derivatives to fine-tune the properties of bioactive peptides.

Compatibility with Standard Fmoc Deprotection and Coupling Conditions

A key advantage of this compound is its compatibility with standard Fmoc SPPS chemistry. The Fmoc protecting group is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edursc.org This process is generally efficient and does not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin. nih.gov

Subsequent coupling of the next amino acid is achieved using various activating agents. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, HATU, and PyBOP, often in the presence of an additive like OxymaPure. rsc.orgluxembourg-bio.com These standard conditions are generally well-tolerated by the 7-methyl-tryptophan residue.

| SPPS Step | Reagents | Purpose |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary Fmoc protecting group from the N-terminus. |

| Coupling | Fmoc-amino acid, DIC/OxymaPure, HATU, HBTU | Formation of the peptide bond between the deprotected N-terminus and the incoming amino acid. |

| Washing | DMF, DCM | Removal of excess reagents and byproducts. |

| Cleavage | Trifluoroacetic acid (TFA) with scavengers | Release of the synthesized peptide from the solid support and removal of side-chain protecting groups. |

This table outlines the general steps and common reagents used in Fmoc-based Solid-Phase Peptide Synthesis.

It is important to note that while generally compatible, the specific reaction conditions, such as the choice of coupling reagents and reaction times, may need to be optimized to ensure high coupling efficiency, especially when dealing with sterically hindered amino acids. luxembourg-bio.com

Methodological Advancements for Difficult Peptide Sequences

The synthesis of "difficult" peptide sequences, often characterized by aggregation-prone regions or steric hindrance, can be challenging. luxembourg-bio.com The incorporation of modified amino acids like 7-methyl-tryptophan can sometimes contribute to these difficulties. However, advancements in SPPS methodologies have provided solutions to overcome these issues.

The use of specialized resins, such as those modified with polyethylene (B3416737) glycol (PEG), can improve solvation and reduce inter-chain aggregation. springernature.com Additionally, alternative deprotection reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed for faster and more efficient Fmoc removal in cases where piperidine is slow or incomplete. peptide.comiris-biotech.de However, DBU's basicity requires careful consideration to avoid side reactions like aspartimide formation. peptide.com

For challenging couplings, stronger activating agents or elevated temperatures can be utilized. The choice of solvent can also play a critical role in improving synthesis outcomes. These methodological advancements enable the successful synthesis of complex peptides containing modified residues like this compound.

Influence of 7-Methyl Substitution on Peptide Conformational and Functional Properties

The introduction of a methyl group at the 7-position of the tryptophan indole ring has a significant impact on the physicochemical properties of the amino acid and, consequently, the peptides into which it is incorporated. peptide.com

Modulation of Hydrophobicity and its Implications for Peptide Behavior

The addition of a methyl group increases the hydrophobicity of the tryptophan side chain. mdpi.com Tryptophan itself is already considered one of the most hydrophobic amino acids. mdpi.com This enhanced hydrophobicity can influence how a peptide interacts with its environment. For instance, in the context of membrane-active peptides, increased hydrophobicity can affect the peptide's partitioning into and orientation within a lipid bilayer. acs.orgrsc.org

The precise positioning of hydrophobic residues like tryptophan is known to be critical for the anchoring and function of transmembrane peptides. nih.govnih.gov By modifying the hydrophobicity of a key tryptophan residue, it is possible to modulate the peptide's interaction with the cell membrane, potentially altering its biological activity.

| Amino Acid | Relative Hydrophobicity |

| Glycine (B1666218) | Low |

| Alanine | Moderate |

| Leucine | High |

| Tryptophan | Very High |

| 7-Methyl-tryptophan | Increased (relative to Tryptophan) |

This table provides a qualitative comparison of the relative hydrophobicity of selected amino acids.

Steric and Electronic Effects on Peptide Structure-Activity Relationships

The 7-methyl group introduces steric bulk to the indole side chain. This steric hindrance can influence the local conformation of the peptide backbone and the orientation of the side chain itself. peptide.com These conformational changes can have a profound effect on the peptide's ability to bind to its biological target.

Electronically, the methyl group is an electron-donating group, which can subtly alter the electron density of the indole ring. The indole ring of tryptophan is known to participate in various non-covalent interactions, including π-π stacking and cation-π interactions, which are crucial for molecular recognition and protein stability. researchgate.netresearchgate.net Altering the electronic properties of the indole ring can therefore modulate these interactions and, in turn, the peptide's biological function. The unique steric and electronic properties of the 7-substituted tryptophan are found in various bioactive natural products. researchgate.net

Impact on Peptide Aggregation Phenomena in SPPS

Peptide aggregation, driven by intermolecular hydrogen bonding between growing peptide chains, is a significant obstacle in Solid-Phase Peptide Synthesis (SPPS). This phenomenon can lead to incomplete reactions, difficult purification, and low yields, particularly in sequences rich in hydrophobic residues. The incorporation of modified amino acids is a key strategy to mitigate these issues.

The 7-methyl group on the indole ring of tryptophan introduces steric hindrance that can disrupt the planarity and stacking interactions between indole side chains. This modification can interfere with the formation of the ordered β-sheet structures that are often the basis for aggregation during synthesis. Furthermore, the methyl substitution enhances the hydrophobicity and can improve the solubility of the peptide in the synthesis solvents, which is crucial for preventing precipitation on the solid support. chemimpex.com While Fmoc-Boc-based chemistry is sometimes preferred for sequences prone to aggregation, the use of such modified residues within the milder Fmoc-SPPS framework allows for the synthesis of "difficult sequences" that would otherwise be inaccessible. altabioscience.comnih.gov Slow kinetics during the Fmoc deprotection step often serves as an indicator of ongoing peptide aggregation. luxembourg-bio.com By disrupting the secondary structures that cause this slowdown, this compound can help maintain efficient synthesis cycles.

The table below outlines the properties of 7-methyl-tryptophan relevant to mitigating peptide aggregation compared to the standard tryptophan residue.

| Feature | Standard Tryptophan | 7-methyl-tryptophan | Rationale for Impact on Aggregation |

| Indole Ring Substitution | None (Hydrogen at C7) | Methyl group at C7 | The methyl group provides steric bulk, disrupting inter-chain hydrogen bonding and π-π stacking that contribute to β-sheet formation. |

| Solubility | Standard | Enhanced | The modification can improve the solubility of the growing peptide chain in organic solvents used during SPPS, reducing on-resin precipitation. chemimpex.com |

| Hydrophobicity | High | Increased | Enhanced hydrophobicity can alter peptide folding tendencies, potentially favoring conformations less prone to aggregation. |

Racemic vs. Enantiopure Forms in Peptide Library Synthesis

Peptide libraries are vast collections of different peptide sequences used in high-throughput screening to identify new drug leads or biological probes. nih.gov The stereochemistry of the amino acids used to build these libraries is a critical factor. Fmoc-7-methyl-tryptophan is available as the enantiopure L-form (Fmoc-7-methyl-L-tryptophan), the D-form (Fmoc-7-methyl-D-tryptophan), and the racemic mixture (this compound). chemimpex.comchemimpex.comnih.gov

The choice between a racemic mixture and an enantiopure form is a strategic one in library design. Using the DL-racemic mixture at a specific position in the peptide sequence effectively doubles the number of compounds generated in the library. For each peptide sequence, two diastereomers are created: one containing the L-isomer and one containing the D-isomer at that position. This approach maximizes molecular diversity with minimal additional synthetic effort, which is advantageous in initial screening phases where the goal is to explore a vast chemical space to find any potential "hit." chemimpex.com

Conversely, using enantiopure forms (either L or D) is essential when the library is designed with a specific chiral target in mind, such as a G-protein coupled receptor or an enzyme active site. Since biological systems are inherently chiral, the stereochemistry of a peptide ligand is often crucial for binding and activity.

Strategies for Incorporating DL-Amino Acids in Combinatorial Chemistry

Combinatorial chemistry techniques allow for the rapid synthesis of millions of compounds in a structured manner. niscpr.res.in A cornerstone of this field is the split-mix (or split-and-pool) synthesis method, which is highly efficient for creating peptide libraries. wikipedia.org

The incorporation of a racemic building block like this compound fits seamlessly into this workflow. In a standard split-mix synthesis, the solid-phase resin is divided into portions, a different amino acid is coupled to each portion, and then all portions are pooled back together. wikipedia.org To incorporate the racemic mixture, the process is simplified:

Coupling Step: At the desired position in the peptide sequence, the entire batch of pooled resin is reacted with the single racemic mixture of this compound.

Result: The resin beads are now randomly functionalized with either the L- or the D-isomer of 7-methyl-tryptophan.

Continuation: The synthesis proceeds with subsequent split-and-pool cycles for the remaining amino acid positions.

This "one-pot" approach with the racemic mixture is more efficient than running two parallel syntheses to incorporate the pure D- and L-isomers separately. It intentionally generates a library of diastereomeric peptides, broadening the diversity for initial screening applications.

| Synthesis Strategy | Description | Outcome |

| Racemic Incorporation | A single pool of resin is coupled with this compound. | A mixture of two diastereomers is generated for each peptide sequence in a single synthesis. |

| Parallel Synthesis | The resin is split into two pools. One is coupled with the pure L-isomer, the other with the pure D-isomer, before being recombined. | Generates the same final library as racemic incorporation but requires separate stock solutions and an additional split/pool step. |

Enantiomeric Purity Requirements for Specific Research Applications

While racemic mixtures are valuable for creating diverse screening libraries, high enantiomeric purity is non-negotiable for many advanced research and therapeutic applications. Biological targets like receptors and enzymes exhibit a high degree of stereospecificity, meaning they will interact differently with each enantiomer of a chiral molecule.

For drug development and lead optimization, establishing a clear structure-activity relationship (SAR) is paramount. The presence of an unknown amount of the opposite enantiomer can confound results, as it may be inactive, less active, or even exhibit entirely different (and potentially undesirable) off-target effects. Therefore, once a "hit" is identified from a diverse library, subsequent synthesis focuses on the pure enantiomers to determine which stereoisomer is responsible for the activity.

High-purity building blocks are essential for this work. For example, commercial N-Fmoc-7-methyl-L-tryptophan is often supplied with an enantiomeric purity of ≤0.5% of the D-enantiomer, which is verified by analytical techniques like chiral High-Performance Liquid Chromatography (HPLC). This level of purity ensures that the biological and pharmacological effects observed can be confidently attributed to the intended peptide stereoisomer.

The table below summarizes the typical requirements for enantiomeric purity based on the research application.

| Research Application | Required Enantiomeric Purity | Justification |

| Initial High-Throughput Screening (HTS) | Low (Racemic mixtures are acceptable) | The primary goal is to maximize chemical diversity to identify any potential lead compounds, regardless of stereochemistry. chemimpex.com |

| Structure-Activity Relationship (SAR) Studies | High (e.g., >99% ee) | To accurately determine how molecular structure and stereochemistry relate to biological activity. |

| Therapeutic Lead Optimization | Very High (e.g., >99.5% ee) | To ensure safety, efficacy, and a well-defined pharmacological profile, minimizing potential off-target effects from the other enantiomer. |

| Probes for Studying Protein Interactions | High (e.g., >99% ee) | Biological interactions are stereospecific; high purity is needed to draw accurate conclusions about structure-function relationships. researchgate.net |

Applications in Medicinal Chemistry and Pharmaceutical Development Research

Design and Synthesis of Bioactive Peptides with Enhanced Properties

The rational design of peptide therapeutics often involves the incorporation of non-standard amino acids to overcome the inherent limitations of natural peptides, such as poor stability and bioavailability. Fmoc-7-methyl-DL-tryptophan is a valuable tool in this context, enabling the synthesis of peptides with tailored properties.

A primary challenge in the development of peptide drugs is their rapid degradation by proteases in the body, leading to a short half-life and low bioavailability. Chemical modifications are a key strategy to enhance resistance to enzymatic degradation. The introduction of a methyl group on the tryptophan side chain, as in 7-methyl-tryptophan, can sterically hinder the approach of proteases, thereby protecting the peptide backbone from cleavage. nih.gov This modification increases the peptide's metabolic stability.

Table 1: Strategies for Enhancing Peptide Stability

| Modification Strategy | Mechanism of Action | Potential Outcome |

| Side-Chain Methylation | Introduces steric hindrance, preventing protease access to the peptide backbone. | Increased metabolic stability and resistance to enzymatic degradation. nih.gov |

| Incorporation of D-Amino Acids | Natural proteases are stereospecific for L-amino acids. | Significantly enhanced resistance to proteolysis. nih.gov |

| Peptide Cyclization | Reduces conformational flexibility and masks cleavage sites. | Increased stability and potentially higher receptor affinity. nih.gov |

| Backbone Modification | Alters the peptide bond structure (e.g., using β or γ amino acids). | Enhanced resistance to peptidases. nih.gov |

Rational peptide design aims to create molecules that interact with biological targets in a highly specific and controlled manner. frontiersin.orgnih.gov The modification of amino acid side chains is a powerful tool for modulating these interactions. The 7-methyl group of this compound alters the electronic and steric profile of the tryptophan residue. This change can influence how the peptide binds to its target receptor, potentially leading to increased affinity, improved selectivity, or even a change in biological activity (e.g., from an agonist to an antagonist).

Computational modeling and structure-activity relationship (SAR) studies guide this process, allowing researchers to predict how specific modifications will affect binding. nih.gov For example, in the design of serotonin (B10506) receptor ligands, substitutions on the indole (B1671886) ring of tryptophan analogues are known to be critical for determining receptor affinity and selectivity. lookchem.com By using this compound in peptide synthesis, researchers can systematically probe the "hot spots" of protein-protein interactions and fine-tune the binding characteristics of a peptide inhibitor or modulator. nih.gov

Development of Compounds Targeting Specific Biological Pathways

Tryptophan is at the center of several crucial biological pathways, and its derivatives are instrumental in developing compounds to study and potentially treat diseases related to these pathways.

Tryptophan is the exclusive metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). frontiersin.orgnih.gov The serotonin system is implicated in a wide range of physiological and psychological processes, making its receptors important targets for drug development. This compound is used as a starting material to synthesize novel serotonin analogs and ligands. researchgate.net

By systematically modifying the tryptophan structure—for instance, by adding a methyl group at the 7-position—chemists can create a library of compounds. These compounds are then tested for their ability to bind to various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). This research helps to map the binding pockets of these receptors and develop highly selective ligands that can modulate receptor activity for therapeutic purposes, such as in the treatment of depression or anxiety. lookchem.comresearchgate.net

Dysregulation of tryptophan metabolism has been strongly linked to the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and depression. frontiersin.orgfrontiersin.org Tryptophan is metabolized via two major routes: the serotonin pathway and the kynurenine (B1673888) pathway. An imbalance, often favoring the kynurenine pathway under inflammatory conditions, can lead to a deficit in neuroprotective serotonin and an excess of potentially neurotoxic kynurenine metabolites. frontiersin.orgnih.gov

Researchers use tryptophan derivatives, synthesized from precursors like this compound, as chemical probes to investigate these complex pathways. For example, studies have explored how tryptophan-containing dipeptides can suppress neuroinflammation and reduce the deposition of β-amyloid plaques in animal models of Alzheimer's disease. mdpi.com These synthetic derivatives allow for a detailed examination of the structure-activity relationships that govern the neuroprotective or neurotoxic effects of tryptophan metabolites, providing a basis for the development of new therapeutic strategies. nih.govscielo.br

Table 2: Tryptophan Metabolic Pathways and Associated Neurological Conditions

| Metabolic Pathway | Key Metabolites | Associated Conditions | Research Application of Derivatives |

| Serotonin Pathway | 5-Hydroxytryptophan (5-HTP), Serotonin (5-HT), Melatonin | Depression, Anxiety, Sleep Disorders. frontiersin.org | Synthesis of receptor agonists/antagonists to modulate neurotransmission. |

| Kynurenine Pathway | Kynurenine, Kynurenic Acid (neuroprotective), Quinolinic Acid (neurotoxic) | Alzheimer's Disease, Huntington's Disease, Schizophrenia. nih.gov | Development of enzyme inhibitors or metabolite analogs to rebalance (B12800153) the pathway. |

Precursor in Antibiotic and Analogue Biosynthesis Research

Many important antibiotics are non-ribosomal peptides (NRPs), a class of natural products synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs) rather than by ribosomes. wikipedia.org These NRPS systems are known for their ability to incorporate unusual, non-proteinogenic amino acids into the peptide structure, contributing to the vast diversity and potent biological activity of these compounds. mdpi.comresearchgate.net

Tryptophan and its derivatives are key biosynthetic precursors for a multitude of non-ribosomal peptide antibiotics. rsc.org For instance, the methylation of tryptophan is a crucial step in the biosynthesis of the potent antibiotic thiostrepton. asbmb.org Similarly, related halogenated derivatives like 7-chloro-L-tryptophan are known precursors for the biosynthesis of antibiotics such as pyrrolnitrin (B93353) and rebeccamycin. nih.gov

This compound serves as a valuable precursor in this field, enabling researchers to synthesize novel antibiotic analogues. By incorporating this modified amino acid into peptide sequences using solid-phase peptide synthesis, scientists can create new molecules that mimic or alter natural antibiotics. This approach, sometimes combined with biosynthetic methods, is used to explore structure-activity relationships and develop new antibacterial agents that may overcome existing resistance mechanisms.

Role in Non-Ribosomal Peptide Antibiotic Precursors

Non-ribosomal peptides (NRPs) are a diverse class of secondary metabolites produced by microorganisms, many of which possess potent antibiotic properties. figshare.com Unlike proteins synthesized by ribosomes, NRPs are assembled by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). figshare.com These NRPS enzymes are notable for their ability to incorporate a wide variety of non-proteinogenic amino acids, including D-amino acids and molecules with modified side chains or backbones. figshare.com

The biosynthesis of NRPs involves a modular enzymatic assembly line where each module is responsible for incorporating a specific amino acid. figshare.com The adenylation (A) domain within a module selects and activates the amino acid, which is then tethered to a peptidyl carrier protein (PCP) domain. chemimpex.com This mechanism allows for the incorporation of modified building blocks like 7-methyl-tryptophan. Modifications such as N-methylation and side-chain alkylation are common in NRPs and can be crucial for their biological activity, enhancing properties like proteolytic stability and membrane permeability. mdpi.com

While direct incorporation of this compound into a specific, naturally occurring non-ribosomal peptide antibiotic has not been extensively documented in available literature, its potential as a precursor in the chemo-enzymatic or synthetic generation of novel NRP analogues is significant. The NRPS machinery's flexibility provides a pathway for incorporating such engineered amino acids to create new antibiotics with potentially enhanced or novel mechanisms of action.

Synthetic Studies Towards High-Efficiency Antibacterial Agents

The strategic incorporation of modified amino acids is a key approach in the rational design of new antibacterial agents. The methylation of a tryptophan residue can significantly influence the peptide's interaction with bacterial membranes, a critical factor in the activity of many antimicrobial peptides (AMPs).

Research into nodule-specific cysteine-rich (NCR) peptides, for example, has demonstrated the value of this approach. In a study on the NCR169 peptide, the native tryptophan residues were synthetically replaced with various modified tryptophan analogues to investigate the impact on antibacterial activity against ESKAPE pathogens (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli). mdpi.com Among the analogues used was 5-methyl tryptophan, a positional isomer of 7-methyl tryptophan. mdpi.com The results indicated that substitutions with modified tryptophans could significantly enhance the antimicrobial activity of the peptide without causing notable hemolytic effects. mdpi.com This highlights the principle that methyl-tryptophan derivatives are valuable components in the synthetic development of potent and selective antibacterial agents. mdpi.com

| Peptide Sequence | Modification | Key Finding | Reference |

|---|---|---|---|

| NCR169C17–38 | Native Tryptophan | Demonstrated baseline antifungal and antibacterial activity. | mdpi.com |

| NCR169C17–38 Analogues | Replacement of Tryptophan with 5-methyl tryptophan | Enhanced antimicrobial activity against several ESKAPE pathogens. | mdpi.com |

| NCR169C17–38 Analogues | Replacement of Tryptophan with 5-fluoro or 6-fluoro tryptophan | Significantly enhanced antimicrobial activity without notable hemolytic effect. | mdpi.com |

Functionalized Polymer Development for Advanced Drug Delivery Systems

The conjugation of peptides and amino acids to polymers is an expanding field of research aimed at creating advanced drug delivery systems. These hybrid materials, known as peptide-polymer conjugates, combine the biocompatibility and specific functionality of peptides with the stability and processability of synthetic polymers. Fmoc-protected amino acids like this compound are instrumental in the synthesis of these conjugates.

Polymer Conjugation Methodologies

The synthesis of peptide-polymer conjugates often involves standard solid-phase peptide synthesis (SPPS) techniques, where the Fmoc group plays a crucial role as a temporary protecting group for the amine. chemimpex.com This allows for the sequential addition of amino acids to build a desired peptide chain. Once the peptide is synthesized, it can be conjugated to a polymer.

A common strategy is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. A study on PEGylated Fmoc-amino acid conjugates demonstrated their utility as nanocarriers for drug delivery. nih.gov In this methodology, an Fmoc-protected amino acid is conjugated to a PEG chain. The resulting amphiphilic molecule possesses the Fmoc-amino acid as the hydrophobic block and the PEG chain as the hydrophilic block. This structure allows the conjugates to self-assemble into micelles in aqueous environments. nih.gov The Fmoc group is particularly important in this context due to the strong π-π stacking interactions between the fluorenyl rings, which contribute to the stability of the self-assembled nanostructures. nih.gov

Targeted Delivery System Research Applications

Peptide-polymer conjugates are designed to improve the therapeutic index of drugs by enhancing their solubility, extending circulation half-life, and enabling targeted delivery. nih.gov The self-assembled nanostructures, such as micelles or hydrogels formed from these conjugates, can serve as reservoirs for therapeutic agents. nih.govmdpi.com

Applications in Chemical Biology and Biotechnology Research

Elucidation of Tryptophan Metabolism and Biochemical Pathways.

The study of tryptophan metabolism is crucial for understanding a wide range of physiological and pathological processes, including neurotransmission and immune responses. nih.govfrontiersin.orgmdpi.com The introduction of a methyl group at the 7-position of the tryptophan indole (B1671886) ring provides a chemical handle that allows researchers to trace its metabolic fate and investigate the mechanisms of enzymes involved in its conversion.

While direct tracer studies specifically employing Fmoc-7-methyl-DL-tryptophan are not extensively documented in publicly available research, the use of structurally related methylated tryptophan analogs, such as α-methyl-L-tryptophan, has been pivotal in neuroscience research. nih.govnih.gov These labeled analogs act as tracers to monitor the activity of the serotonin (B10506) synthesis pathway in the brain using techniques like positron emission tomography (PET). nih.govnih.gov The rationale behind using such analogs is that they are recognized by the enzymes of the metabolic pathway but may not be fully metabolized or incorporated into proteins, allowing for their accumulation and detection. nih.govnih.gov

For instance, α-methyl-L-tryptophan is a known substrate for tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, and has been used to map serotonin synthesis in the brain. nih.gov It is also a tracer for the kynurenine (B1673888) pathway, another major route of tryptophan metabolism. nih.gov The insights gained from these studies on related methylated tryptophans suggest the potential of 7-methyl-tryptophan as a tracer to investigate the intricacies of these pathways. The methyl group can serve as a unique spectroscopic or mass spectrometric signature, enabling researchers to follow the molecule through various enzymatic reactions and identify novel metabolites or regulatory steps.

Table 1: Comparison of Tryptophan Analogs Used in Tracer Studies

| Compound | Application | Key Findings |

| α-methyl-L-tryptophan | PET imaging of serotonin and kynurenine pathways | Allows for in vivo measurement of serotonin synthesis and detection of altered tryptophan metabolism in neurological disorders. nih.govnih.gov |

| 7-methyl-DL-tryptophan (potential) | Potential tracer for metabolic pathways | The 7-methyl group could serve as a unique identifier in mass spectrometry-based metabolomics to track its conversion through the serotonin and kynurenine pathways. |

The study of tryptophan metabolism is critical for understanding its role in various physiological processes, from neurotransmitter production to immune regulation. nih.govmdpi.comnih.gov Dysregulation of tryptophan metabolism has been implicated in a variety of disorders, including depression and neurodegenerative diseases. mdpi.com By using analogs like 7-methyl-tryptophan, researchers can perturb these pathways in a controlled manner to understand the functional consequences. For example, introducing 7-methyl-tryptophan into a cell culture system could help to elucidate its effect on serotonin production or the generation of kynurenine pathway metabolites, providing insights into the regulation of these crucial physiological processes.

Protein Engineering and Modification Studies.

The incorporation of unnatural amino acids into proteins is a powerful technique in protein engineering, allowing for the introduction of novel chemical functionalities and the study of protein structure and function. This compound, with its protected amine group, is well-suited for solid-phase peptide synthesis, the foundational technique for creating custom peptides and proteins. thieme-connect.com

Research on other methylated tryptophan analogs has demonstrated the utility of this approach. For example, the incorporation of 5-methyltryptophan into the multidrug transcriptional repressor protein LmrR was used to probe the role of π-π interactions in drug binding. acs.org The electron-donating methyl group increased the affinity for certain drugs, providing quantitative insights into the electrostatic contributions to ligand binding. acs.org Similar studies using 7-methyl-tryptophan could be employed to fine-tune and analyze cation-π and other non-covalent interactions that are critical for protein structure and function. nih.gov Tryptophan scanning mutagenesis, where specific residues are replaced by tryptophan, has also been used to mimic the effects of allosteric inhibitors and probe protein selectivity. nih.govrsc.org

Table 2: Research Findings from Site-Specific Incorporation of Methylated Tryptophan

| Protein | Position of Methylation | Research Focus | Finding |

| LmrR | 5-position | Probing π-π interactions in drug binding | Increased affinity for daunomycin and riboflavin, demonstrating the importance of electrostatic interactions. acs.org |

| Nicotinamide Mononucleotide Adenylyl Transferases (NMNATs) | Various positions | Investigating the role of tryptophan in NAD+ synthesis | Mutating specific tryptophan residues was found to disrupt NAD+ synthesis activity. mdpi.com |

The introduction of unnatural amino acids can also be used to enhance the physical and catalytic properties of proteins. The methyl group of 7-methyl-tryptophan can increase the hydrophobicity of the amino acid side chain, which may lead to more favorable packing within the protein core and contribute to increased thermal stability. While specific studies on 7-methyl-tryptophan are limited, the principle has been demonstrated with other modifications. The addition of excipients like amino acids has been shown to improve the stability of protein-based formulations during manufacturing and storage. core.ac.uk

Furthermore, the subtle electronic changes induced by the methyl group could modulate the catalytic activity of an enzyme. acs.org By positioning 7-methyl-tryptophan within or near the active site of an enzyme, it may be possible to alter substrate binding or the transition state energy of the reaction, leading to either enhanced or inhibited enzymatic activity. This approach allows for the fine-tuning of enzyme function for biotechnological applications.

Bioconjugation Strategies Utilizing Tryptophan Analogs.

Bioconjugation, the chemical linking of two biomolecules, is a fundamental tool in biotechnology for creating novel therapeutics, diagnostics, and research reagents. figshare.comresearchgate.netresearchgate.netnih.gov Tryptophan is an attractive target for bioconjugation due to its relatively low abundance in proteins. nih.gov The indole ring of tryptophan can undergo selective chemical modifications, allowing for the site-specific attachment of other molecules.

While strategies for tryptophan-selective bioconjugation are an active area of research, the use of 7-methyl-tryptophan in this context offers intriguing possibilities. researchgate.netnih.gov The methyl group could potentially influence the reactivity of the indole ring, either sterically hindering or electronically activating it for certain chemical reactions. Recent advances in tryptophan bioconjugation have utilized transition metal catalysis, organoradicals, and photo-induced electron transfer to achieve selective modification. figshare.comresearchgate.netnih.gov The development of bioconjugation reagents that specifically target the modified indole ring of 7-methyl-tryptophan could open up new avenues for creating complex and functional biomolecular constructs.

Spectroscopic Probing in Biomolecular Systems

The indole side chain of tryptophan is naturally fluorescent, making it an intrinsic probe for studying protein structure and dynamics. bmglabtech.com However, the introduction of modified tryptophan analogs like 7-methyl-tryptophan can create even more powerful spectroscopic tools with altered photophysical properties, allowing for more sensitive and specific analyses. nih.gov

The fluorescence of a tryptophan residue is highly sensitive to its local environment; changes in the polarity of its surroundings upon protein folding or unfolding cause shifts in its emission spectrum. bmglabtech.comacs.org By substituting natural tryptophan with an analog like a 7-substituted tryptophan, researchers can design probes with unique spectroscopic signatures, such as shifted excitation and emission wavelengths or different quantum yields. nih.govtum.de This allows for the selective monitoring of specific regions within a protein, even in the presence of other native tryptophan residues. nih.gov

Analogs such as 7-azatryptophan (B1233867) and various cyanotryptophans have been successfully incorporated into proteins to serve as specialized fluorescent reporters. pnas.orguca.edunih.gov These probes provide a clearer window into conformational changes, as their fluorescence can be spectrally resolved from the background signal of native tryptophans. The methylation at the 7-position, similar to other substitutions, alters the electronic properties of the indole ring, which can lead to enhanced quantum yields and other favorable photophysical characteristics for probing protein structure. rsc.org

Table 2: Photophysical Properties of Tryptophan and Selected Analogs

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Tryptophan | ~280 | ~350 | 0.12 - 0.21 rsc.org |

| 5-Methyltryptophan | Not specified | Not specified | 0.10 - 0.27 rsc.org |

| 7-Azatryptophan | ~310 | ~390-400 | 0.01 - 0.02 rsc.orgiastate.edu |

| 6-Cyanotryptophan | Not specified | ~370 | > Tryptophan pnas.org |

This compound is a valuable tool for synthesizing peptides used to study molecular interactions. chemimpex.com Tryptophan residues are frequently found at the interface between proteins in a complex or at the boundary between a membrane protein and the lipid bilayer. nih.govmdpi.com Their specific orientation and interactions in these environments are critical for biological function.

By incorporating 7-methyl-tryptophan into a peptide or protein, researchers can probe these interactions with greater precision. The methyl group can alter the hydrophobicity and steric profile of the side chain, influencing how it engages in π-π stacking or cation-π interactions, which are crucial for protein stability and ligand binding. researchgate.netnih.gov For example, studies using methylated tryptophan analogs in the membrane-bound protein RibU revealed a strong electrostatic component contributing significantly to the total ligand-binding energy. researchgate.net

Furthermore, tryptophan and its methylated derivatives play a key role in anchoring proteins within cell membranes. researchgate.net The indole ring preferentially locates to the lipid-water interface. nih.gov Blocking the indole N-H group via methylation, as in 1-methyl-tryptophan, has been used to study the importance of hydrogen bonding in this anchoring process, revealing that while hydrogen bonding is significant, other properties like the side chain's dipole moment are critical for functions like ion permeation. mdpi.comnih.gov Using 7-methyl-tryptophan allows for the fine-tuning of these interfacial interactions, providing detailed insights into how proteins embed in and interact with cellular membranes. mdpi.com

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Purity Assessment and Method Validation

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For Fmoc-7-methyl-DL-tryptophan, chromatographic methods are essential for determining purity and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of Fmoc-protected amino acids. Given that the quality of synthetic peptides is directly dependent on the purity of the constituent building blocks, a high degree of chemical purity (typically ≥99%) is required. merckmillipore.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

In a typical RP-HPLC analysis, this compound is dissolved in an appropriate solvent and injected into the system. The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. phenomenex.com An acid additive, such as trifluoroacetic acid (TFA), is often included in the mobile phase to improve peak shape and resolution. phenomenex.com The compound is detected using a UV detector, as the fluorenylmethoxycarbonyl (Fmoc) group possesses a strong chromophore. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Highly optimized and validated HPLC methods are crucial to ensure that all potential amino-acid-related impurities are separated and accurately quantified. merckmillipore.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, C8 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance (e.g., 254 nm, 265 nm) |

| Purity Specification | ≥99.0% |

Since this compound is a racemic mixture, it contains equal amounts of the D- and L-enantiomers. The separation and quantification of these stereoisomers are critical, as the biological activity of a peptide is highly dependent on its stereochemistry. Chiral HPLC is the definitive technique for this analysis, ensuring that the enantiomeric purity of separated D- or L-forms meets stringent requirements (often ≥99.8% enantiomeric excess). phenomenex.com

This separation is achieved using chiral stationary phases (CSPs) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven highly effective for resolving a wide range of Fmoc-amino acids. phenomenex.comphenomenex.com For instance, phases like Lux Cellulose-2 and Lux Cellulose-3 have demonstrated broad success in achieving baseline resolution for most Fmoc-amino acids under reversed-phase conditions. phenomenex.com Another approach involves zwitterionic CSPs, which are also effective for separating tryptophan derivatives. nih.govhplc.eu The choice of mobile phase, often a mix of an organic modifier like acetonitrile or methanol with acidic or basic additives, is optimized to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks. phenomenex.comnih.gov

| Chiral Stationary Phase (CSP) Type | Example Commercial Name | Common Mobile Phase System |

|---|---|---|

| Polysaccharide-based | Lux Cellulose-1, Cellulose-2, Cellulose-3 | Acetonitrile / Water / Acidic Additive (e.g., TFA) |

| Zwitterionic | CHIRALPAK® ZWIX(+) / ZWIX(-) | Methanol / Water / FA / DEA |

Spectroscopic and Spectrometric Characterization Techniques

Following chromatographic purification, spectroscopic and spectrometric methods are employed to confirm the chemical structure and molecular identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework of this compound. The ¹H NMR spectrum would feature characteristic signals corresponding to the protons of the Fmoc group, the 7-methylindole (B51510) moiety, and the amino acid backbone. Key signals include the aromatic protons of the fluorenyl and indole (B1671886) rings, the distinct singlet for the 7-methyl group, and the alpha-proton of the tryptophan core. While a specific spectrum for this exact compound is not publicly available, expected chemical shift ranges can be predicted based on analogous structures. chemicalbook.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Fmoc Aromatic Protons | ~7.2 - 7.9 | Multiplets |

| Indole Aromatic Protons | ~6.8 - 7.5 | Multiplets |

| Indole N-H | ~8.0 - 8.2 | Singlet (broad) |

| Amide N-H | Variable | Doublet |

| Alpha-Proton (α-CH) | ~4.3 - 4.7 | Multiplet |

| Beta-Protons (β-CH₂) | ~3.2 - 3.5 | Multiplets |

| Fmoc Aliphatic Protons (CH, CH₂) | ~4.1 - 4.4 | Multiplets |

| Indole Methyl Protons (7-CH₃) | ~2.4 - 2.5 | Singlet |

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of a compound. For this compound (C₂₇H₂₄N₂O₄), the calculated monoisotopic mass is 440.1736 g/mol . nih.gov Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through characteristic fragmentation patterns. nih.gov The fragmentation of Fmoc-protected amino acids often involves an initial loss of the Fmoc group or related fragments, followed by fragmentation of the amino acid itself, yielding diagnostic ions that confirm the identity of the tryptophan core. nih.govniscpr.res.in

| Ion Species | Formula | Expected m/z |

|---|---|---|

| [M] | C₂₇H₂₄N₂O₄ | 440.17 |

| [M+H]⁺ | C₂₇H₂₅N₂O₄⁺ | 441.18 |

| [M+Na]⁺ | C₂₇H₂₄N₂O₄Na⁺ | 463.16 |

| [M-H]⁻ | C₂₇H₂₃N₂O₄⁻ | 439.17 |

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. This compound is expected to exhibit strong UV absorbance due to its two main chromophores: the Fmoc group and the 7-methylindole moiety. The indole ring of tryptophan typically has an absorption maximum around 280 nm, while the Fmoc group contributes significantly to absorbance in the 260-300 nm range. This property is exploited for detection in HPLC.

| Technique | Property | Expected Observation |

|---|---|---|

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | ~265 nm and ~280 nm, due to Fmoc and indole chromophores |

| Fluorescence Spectroscopy | Excitation Maximum (λex) | ~280 nm (for indole moiety) |

| Fluorescence Spectroscopy | Emission Maximum (λem) | ~350 nm (for indole moiety) |

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry and molecular modeling have become indispensable tools in the study of complex biomolecules, offering insights into their three-dimensional structures, conformational dynamics, and intermolecular interactions at an atomic level. For non-standard amino acids like 7-methyl-DL-tryptophan, these methodologies are particularly crucial for understanding how subtle modifications to the canonical structure influence its behavior and its effects when incorporated into a peptide chain. The presence of the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group in this compound further complicates its conformational landscape, making computational approaches essential for a thorough analysis.

Predicting Structural Impact of 7-Methyl Substitution

The addition of a methyl group at the 7-position of the tryptophan indole ring introduces significant steric and electronic changes that can be predicted and analyzed using computational models. This seemingly minor chemical alteration can have a profound impact on the molecule's conformational preferences and its interactions with its environment.

Steric and Electronic Effects: The methyl group is bulkier than the hydrogen atom it replaces, leading to potential steric clashes with the peptide backbone or adjacent residues. This steric hindrance can restrict the rotational freedom around the Cβ-Cγ bond (the χ2 torsion angle), thereby favoring certain side-chain rotamers over others. Quantum chemical analyses on substituted indoles can elucidate the electronic effects. While a methyl group is generally considered electron-donating, its placement on the benzene portion of the indole ring can subtly alter the electron density distribution across the bicyclic system. This can influence key non-covalent interactions, such as π-π stacking and cation-π interactions, which are critical for the structure and function of many proteins and peptides. For example, studies on 3-methylindole have shown that substituents can have a considerable impact on non-covalent interactions involving the aromatic ring.

The following table illustrates hypothetical relative energies for different side-chain conformers of a tryptophan residue within a peptide, comparing the unsubstituted version with the 7-methyl substituted version, as might be predicted by DFT calculations.

| Conformer (χ1, χ2) | Relative Energy (kcal/mol) - Tryptophan | Predicted Relative Energy (kcal/mol) - 7-Methyl-Tryptophan | Predicted Structural Notes |

| g+ (~60°), ~90° | 0.00 | 0.85 | Increased energy due to potential steric clash between the 7-methyl group and the peptide backbone. |

| g+ (~60°), ~-90° | 0.25 | 0.00 | This conformation may become more stable as it directs the methyl group away from the backbone. |

| trans (~180°), ~90° | 1.20 | 1.10 | Minimal impact from the methyl group in this extended conformation. |

| trans (~180°), ~-90° | 1.50 | 1.65 | Slight increase in energy possible depending on neighboring residues. |

| g- (~-60°), ~90° | 0.90 | 2.50 | Likely destabilized due to significant steric hindrance. |

| g- (~-60°), ~-90° | 1.10 | 1.00 | Conformation remains accessible. |

Note: This table is illustrative, based on established principles of steric effects. Actual energy values would require specific quantum mechanical calculations for a defined peptide model.

Simulations of Peptide-Receptor Interactions

Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict and analyze how a peptide ligand interacts with its biological receptor. The inclusion of a non-standard amino acid like 7-methyl-tryptophan can significantly alter these interactions, and simulations are key to understanding the molecular basis for these changes.

Molecular Docking: Docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). For peptides, which are highly flexible, this process is challenging. Flexible docking algorithms allow for conformational changes in both the peptide and, to a lesser extent, the receptor side chains in the binding pocket. The 7-methyl group on a tryptophan residue can act as a critical determinant in the docking process. It can enhance binding affinity by making favorable van der Waals contacts within a hydrophobic pocket of the receptor or, conversely, it can prevent binding through steric repulsion if the pocket is too small to accommodate the extra bulk. Docking studies can generate a series of possible binding poses, which are then ranked using scoring functions that estimate the binding free energy.

Molecular Dynamics Simulations of the Complex: Following docking, the most promising peptide-receptor complexes are subjected to extensive molecular dynamics simulations. These simulations, which can span from nanoseconds to microseconds, allow the complex to relax and explore its conformational space in a simulated aqueous environment. This provides a more realistic and dynamic picture of the binding event than static docking poses. MD simulations can be used to calculate the binding free energy with greater accuracy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations dissect the energy into contributions from van der Waals forces, electrostatics, and solvation energy, providing a detailed understanding of the driving forces for binding.

For a peptide containing 7-methyl-tryptophan, MD simulations can reveal:

Stability of the Binding Pose: Whether the initial docked pose is stable over time or if the peptide reorients within the binding site.

Key Intermolecular Interactions: The specific hydrogen bonds, salt bridges, hydrophobic contacts, and π-stacking interactions that are formed or broken, and how the 7-methyl group participates in or influences these interactions.

Conformational Changes: How the binding of the peptide induces conformational changes in the receptor, and vice-versa (induced fit).

Water Dynamics: The role of water molecules at the interface, which can be crucial for mediating peptide-receptor recognition.

The table below summarizes typical energetic contributions to binding for a hypothetical peptide-receptor complex, comparing a native tryptophan-containing peptide with a 7-methyl-tryptophan variant, as might be derived from an MM/PBSA analysis.

| Energy Component | Tryptophan Peptide (kcal/mol) | 7-Methyl-Tryptophan Peptide (kcal/mol) | Interpretation |

| Van der Waals Energy | -45.5 | -52.0 | The methyl group forms additional favorable hydrophobic contacts, strengthening the interaction. |